molecular formula C4H11NO2 B1283020 4-Aminobutane-1,2-diol CAS No. 83430-32-4

4-Aminobutane-1,2-diol

Cat. No.: B1283020
CAS No.: 83430-32-4
M. Wt: 105.14 g/mol
InChI Key: ARZSRJNMSIMAKS-UHFFFAOYSA-N
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Description

4-Aminobutane-1,2-diol, also known as this compound (4-ABD), is a compound found in many plants and animals. It is an important intermediate in the biosynthesis of certain amino acids, such as alanine, glycine and serine. 4-ABD is also known as butanediol, and is a key component of many industrial processes. 4-ABD is used in the synthesis of polymers, pharmaceuticals, and other chemicals.

Scientific Research Applications

Synthesis of CERT-dependent Ceramide Trafficking Inhibitors

The practical stereodivergent route to synthesize both syn- and anti-diastereomers of 1-substituted 3-aminobutane-1,4-diols has been developed, leading to the revision of the stereochemistry of the first inhibitor of CERT-dependent ceramide trafficking, HPA-12, from (R,R)-anti- to the (R,S)-syn-enantiomer (Ďuriš et al., 2011).

Use in Disease Control in Potatoes

2-Aminobutane, a related compound, has been utilized in controlling certain potato-tuber diseases, necessitating the development of a sensitive analytical method for residue determination (Scudamore, 1980).

Natural Product Synthesis

New 4-hydroxybenzyl-substituted amino acid derivatives, including variations of aminobutane diols, have been isolated from the rhizomes of Gastrodia elata Blume, showcasing the structural diversity and potential applications in natural product synthesis (Guo et al., 2015).

Stereochemistry in Drug Synthesis

The study of stereochemistry of compounds like Ethambutol, which involves 2-aminobutan-1-ol, a structurally similar compound, provides insights into the synthesis of therapeutically relevant compounds (Blessington & Beiraghi, 1990).

Synthesis of Amino Alcohols and Diols

Efficient enantioselective syntheses of compounds containing 1,2-amino alcohols and 1,2-diols, closely related to 4-Aminobutane-1,2-diol, have been reported, highlighting their significance in producing biologically active molecules (Ramasastry et al., 2007).

Role in Mutagenicity Studies

Studies on 3,4-epoxy-1,2-butanediol and hydroxymethylvinyl ketone in 3-butene-1,2-diol associated mutagenicity indicate the potential application of related diols in understanding mutagenic processes (Powley et al., 2007).

Biochemical Analysis

Biochemical Properties

4-Aminobutane-1,2-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amino acid hydroxylase, which catalyzes the hydroxylation of amino acids. This interaction is crucial for the formation of hydroxyl groups from alkyl groups, making it energetically favorable. Additionally, this compound interacts with L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase, which are involved in the oxidative and reductive formation of hydroxyl groups .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites. This modulation can lead to changes in cellular energy production and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal impact on cellular function. At higher doses, it can cause significant changes, including toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity, leading to cell death and tissue damage. These threshold effects are important for determining safe and effective dosages for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. One of the key pathways involves the conversion of this compound to other metabolites through a series of enzymatic reactions. These reactions can affect the overall metabolic flux and levels of various metabolites within the cell. Understanding these pathways is crucial for elucidating the role of this compound in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can be affected by its localization, as it may interact with different biomolecules in distinct cellular environments .

Properties

IUPAC Name

4-aminobutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZSRJNMSIMAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558977
Record name 4-Aminobutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83430-32-4
Record name 4-Aminobutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2-butanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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